molecular formula C24H20FN5O4 B2579277 Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 898419-38-0

Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

Cat. No.: B2579277
CAS No.: 898419-38-0
M. Wt: 461.453
InChI Key: FQNNIKXBSNAROF-UHFFFAOYSA-N
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Description

The compound Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is a heterocyclic organic molecule featuring a fused imidazolino-purine core substituted with a 4-fluorophenyl group, methyl groups at positions 1 and 7, and a phenylmethyl ester side chain.

Key structural features include:

  • Imidazolino-purine backbone: A bicyclic system combining imidazole and purine motifs, likely influencing its binding affinity to biological targets.
  • 4-Fluorophenyl substituent: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
  • Phenylmethyl ester: A labile ester group that may serve as a prodrug moiety for carboxylic acid activation.

Synthesis of such compounds typically involves coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) and purification via chromatography or supercritical fluid chromatography (SFC), as seen in structurally related fluorophenyl derivatives .

Properties

CAS No.

898419-38-0

Molecular Formula

C24H20FN5O4

Molecular Weight

461.453

IUPAC Name

benzyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H20FN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-8-17(25)9-11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3

InChI Key

FQNNIKXBSNAROF-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate (CAS No. 898419-38-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

Property Value
Molecular FormulaC24H20FN5O4
Molecular Weight461.453 g/mol
IUPAC NamePhenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate
Purity≥95%

Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate exhibits a multifaceted mechanism of action primarily through interactions with various biological targets:

  • Receptor Binding : Similar compounds have shown a high affinity for multiple receptors involved in signaling pathways related to cancer and inflammation. This compound may inhibit or activate these receptors depending on the context of its application.
  • Biochemical Pathways : The compound is believed to influence several biochemical pathways including:
    • Antiviral activity
    • Anti-inflammatory responses
    • Anticancer mechanisms
    • Antioxidant effects
    • Antimicrobial properties.

Biological Activity

Research has indicated that derivatives of imidazolo-purine compounds like this one possess significant biological activities. The following activities have been documented:

  • Anticancer Activity : Studies suggest that imidazolo-purine derivatives can induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptosis-related proteins .
  • Antiviral Effects : Some compounds in this class have demonstrated efficacy against viral infections by inhibiting viral replication.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity against a range of pathogens, potentially making it useful in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of similar imidazolo-purine derivatives. The research demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models through targeted receptor inhibition .
  • Antiviral Research : Another study focused on the antiviral properties of related compounds. It was found that certain derivatives could inhibit the replication of viruses such as HIV and Hepatitis B by targeting specific viral enzymes.
  • Antimicrobial Evaluation : A comprehensive evaluation of various imidazolo-purines revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below compares the target compound with structurally similar molecules from the evidence:

Compound Name / Class Core Structure Substituents Key Functional Groups Reference
Target Compound Imidazolino-purine 8-(4-fluorophenyl), 1,7-dimethyl, phenylmethyl ester Ester, fluorophenyl, methyl -
(2R)-2-(3,5-Difluorophenyl)-2-hydroxyacetamide derivative Pyridine-carboxamide 3,5-difluorophenyl, isopropyl, hydroxyacetamide Amide, difluorophenyl, hydroxyl
5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine derivative Pyrrolo-pyrimidine 3-fluorophenyl, methyl, amino Amine, fluorophenyl, methyl
Zygocaperoside (Plant-derived) Triterpenoid saponin Hydroxyl, glycoside Glycoside, hydroxyl

Key Observations :

  • Fluorophenyl vs. Difluorophenyl : The target compound’s 4-fluorophenyl group may offer better steric compatibility in binding pockets compared to bulkier 3,5-difluorophenyl analogs .
  • Ester vs. Amide : The phenylmethyl ester in the target compound could enhance cell permeability compared to the amide group in ’s derivative, though it may require metabolic activation .

Spectroscopic and Crystallographic Data

While direct spectral data for the target compound are unavailable, the following methodologies and trends apply:

Table 2: Spectroscopic Techniques for Structural Elucidation
Technique Application in Analogous Compounds Reference
¹H-NMR Assigns methyl, fluorophenyl, and ester protons.
¹³C-NMR Confirms carbonyl (C=O) and fluorophenyl carbons.
UV-Vis Detects π→π* transitions in conjugated systems.
X-ray (SHELX) Resolves crystal packing and bond geometries.

Example Data for Fluorophenyl Analogs :

  • ¹³C-NMR : A 4-fluorophenyl group typically shows a carbon signal at ~162 ppm (C-F) and aromatic carbons at 115–135 ppm .
  • ¹H-NMR : Methyl groups in purine analogs resonate at δ 2.5–3.0 ppm, while ester protons appear at δ 4.0–5.0 ppm .

Key Insights :

  • HATU is a preferred coupling agent for fluorophenyl-containing compounds due to high efficiency in amide/ester bond formation .
  • SFC offers superior resolution for chiral or structurally complex analogs compared to traditional chromatography .

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